Tipiracil

Overview

Description

Tipiracil is a thymidine phosphorylase inhibitor used primarily in the treatment of cancer. It is often combined with trifluridine to form the drug TAS-102, which is used to treat metastatic colorectal cancer and other malignancies . This compound helps maintain the blood concentration of trifluridine by inhibiting the enzyme thymidine phosphorylase, which metabolizes trifluridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tipiracil involves several steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like methanol, acetonitrile, and water in specific ratios, and the reactions are carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Tipiracil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of this compound, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Tipiracil has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.

Biology: In biological research, this compound is used to study its effects on cellular processes and its interactions with enzymes.

Medicine: this compound is primarily used in the treatment of metastatic colorectal cancer and other malignancies. .

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug testing

Mechanism of Action

Tipiracil exerts its effects by inhibiting the enzyme thymidine phosphorylase, which is responsible for the degradation of trifluridine. By inhibiting this enzyme, this compound increases the systemic exposure to trifluridine, enhancing its therapeutic effects. The molecular targets and pathways involved in the action of this compound include the inhibition of thymidine phosphorylase and the subsequent increase in trifluridine levels .

Comparison with Similar Compounds

Similar Compounds

Trifluridine: Often combined with tipiracil to form TAS-102.

Bevacizumab: Used in combination with trifluridine and this compound for enhanced therapeutic effects.

Uniqueness

This compound is unique in its ability to inhibit thymidine phosphorylase, which significantly enhances the bioavailability and therapeutic effects of trifluridine. This makes it a valuable component in cancer treatment regimens, particularly for metastatic colorectal cancer .

Biological Activity

Tipiracil is a potent inhibitor of thymidine phosphorylase, primarily used in combination with trifluridine as part of the oral chemotherapeutic regimen known as TAS-102. This combination has shown significant efficacy in treating refractory metastatic colorectal cancer (mCRC) and other malignancies. This article explores the biological activity of this compound, its mechanisms, clinical effectiveness, and relevant case studies.

This compound enhances the therapeutic efficacy of trifluridine by preventing its degradation. The dual mechanism of action involves:

- Inhibition of Thymidine Phosphorylase : By inhibiting this enzyme, this compound increases the bioavailability of trifluridine, allowing for higher plasma concentrations and improved anti-tumor activity .

- Incorporation into DNA : Trifluridine is phosphorylated by thymidine kinase 1 and subsequently incorporated into DNA, leading to cytotoxic effects on rapidly dividing cancer cells .

Efficacy in Metastatic Colorectal Cancer

The clinical effectiveness of TAS-102 (trifluridine/tipiracil) has been demonstrated in several studies:

- RECOURSE Trial : In this pivotal phase III trial, TAS-102 significantly improved overall survival (OS) compared to placebo in patients with refractory mCRC, with a median OS of 7.1 months versus 5.3 months for placebo .

- Real-World Studies : A retrospective observational study involving 111 patients treated with TAS-102 reported a median OS of 7.9 months and a median progression-free survival (PFS) of 3.4 months, consistent with clinical trial results .

Case Studies

- Long-Term Survival Case : A notable case involved a 70-year-old woman with mCRC who achieved long-term survival following treatment with TAS-102 after failing multiple lines of therapy. She showed significant tumor reduction and maintained her response for over 27 months .

- Combination Therapy : A study assessing TAS-102 in combination with bevacizumab demonstrated improved PFS compared to TAS-102 alone, highlighting the potential for synergistic effects in treatment regimens .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it enhances the stability and bioavailability of trifluridine:

- Absorption and Distribution : Following oral administration, this compound undergoes extensive glucuronidation, which aids in maintaining effective plasma concentrations of trifluridine .

- Toxicity Profile : The combination has shown an acceptable toxicity profile, with low rates of treatment discontinuation due to adverse events (approximately 3.1%) .

Data Summary

| Study/Trial | Median OS (months) | Median PFS (months) | Notable Findings |

|---|---|---|---|

| RECOURSE Trial | 7.1 | N/A | Significant improvement over placebo |

| Real-World Study | 7.9 | 3.4 | Consistent with trial results |

| Combination Study | N/A | Improved vs monotherapy | Synergistic effects noted |

Properties

IUPAC Name |

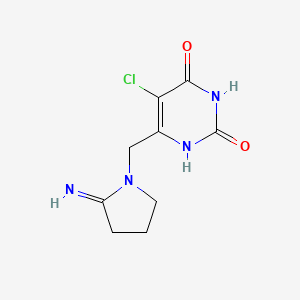

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHMKNYGKVVGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025833 | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tipiracil is a thymidine phosphorylase inhibitor. Its function prevents the breakdownof the active component of trifluridine, thus increasing the bioavailability of trifluridine and boosting its systemic presence. In addition, it is reported that thymidine phosphorylase is an angiogenic factor usually overexpressed in solid tumors. There is a direct association of thymidine phosphorylase with a poor prognosis; where the tumors with an elevated expression of this enzyme tend to present an increased angiogenesis and ergo, be more malignant. Therefore, it has been suggested that tipiracil presents an aditional function by downregulating tumoral angiogenesis. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

183204-74-2 | |

| Record name | Tipiracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPIRACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO10K751P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245ºC (decomposition) | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.